Titanium, dichlorooxo-

描述

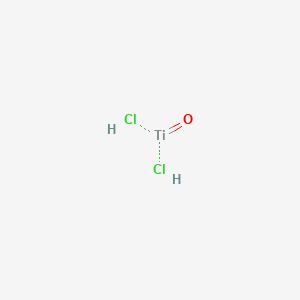

Titanium, dichlorooxo- is a chemical compound that features titanium in a +4 oxidation state, coordinated with two chlorine atoms and one oxygen atom. This compound is part of a broader class of titanium oxo compounds, which are known for their diverse applications in various fields due to their unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Titanium, dichlorooxo- can be synthesized through the reaction of titanium tetrachloride with water or oxygen-containing compounds. The general reaction involves the hydrolysis of titanium tetrachloride:

TiCl4+H2O→TiOCl2+2HCl

Industrial Production Methods: In industrial settings, titanium tetrachloride is produced by chlorinating rutile or ilmenite ores at high temperatures. The resulting titanium tetrachloride is then subjected to controlled hydrolysis to produce titanium, dichlorooxo-. This process requires careful control of temperature and moisture to ensure the desired product is obtained without forming unwanted by-products.

Types of Reactions:

Oxidation: Titanium, dichlorooxo- can undergo further oxidation to form titanium dioxide.

Reduction: It can be reduced to lower oxidation states of titanium compounds.

Substitution: The chlorine atoms in titanium, dichlorooxo- can be substituted with other ligands such as alkoxides or amines.

Common Reagents and Conditions:

Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.

Reduction: Reducing agents like hydrogen gas or metal hydrides are commonly used.

Substitution: Alcohols or amines can be used to replace chlorine atoms under controlled conditions.

Major Products Formed:

Oxidation: Titanium dioxide (TiO₂)

Reduction: Lower oxidation state titanium compounds such as titanium trichloride (TiCl₃)

Substitution: Titanium alkoxides or titanium amine complexes

科学研究应用

Titanium, dichlorooxo- has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various titanium-based catalysts and materials.

Biology: Investigated for its potential use in biomedical applications due to its biocompatibility.

Medicine: Explored for its antimicrobial properties and potential use in medical implants.

Industry: Utilized in the production of high-performance materials, coatings, and pigments.

作用机制

The mechanism by which titanium, dichlorooxo- exerts its effects is primarily through its ability to form strong bonds with oxygen and chlorine atoms. This allows it to participate in various chemical reactions, including catalysis and material synthesis. The molecular targets and pathways involved often include the formation of titanium-oxygen and titanium-chlorine bonds, which are crucial for its reactivity and stability.

相似化合物的比较

Titanium tetrachloride (TiCl₄): A volatile liquid used as a precursor for titanium dioxide production.

Titanium dioxide (TiO₂): A widely used white pigment with photocatalytic properties.

Titanium trichloride (TiCl₃): A lower oxidation state titanium compound used in polymerization catalysts.

Uniqueness: Titanium, dichlorooxo- is unique due to its specific coordination environment, which allows it to participate in a variety of chemical reactions that are not possible with other titanium compounds. Its ability to undergo both oxidation and reduction reactions, as well as substitution reactions, makes it a versatile compound in both research and industrial applications.

生物活性

Titanium dichlorooxo, often referred to as titanium(IV) dichloride or titanyl dichloride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by case studies, data tables, and relevant research findings.

Overview of Titanium Dichlorooxo

Titanium dichlorooxo is a titanium(IV) complex that contains two chloride ions and an oxo group. Its chemical structure allows it to participate in various biochemical interactions, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research Findings:

- Antibacterial Properties: A study evaluated various titanium(IV) compounds for their antimicrobial activity, focusing on their effects against methicillin-resistant Staphylococcus aureus (MRSA). Among the tested compounds, titanium(IV) bis(deferasirox) exhibited significant inhibitory activity against MRSA with minimal toxicity to human cells, suggesting a potential mechanism involving iron chelation and transmetalation .

- Nanostructured Titanium Surfaces: Another study investigated the long-term antibacterial properties of nanostructured titanium surfaces. The results indicated a consistent reduction in bacterial viability (up to 2-log reduction) against common pathogens like Pseudomonas aeruginosa and Staphylococcus aureus over 21 days. This suggests that the surface topography of titanium can enhance its antibacterial efficacy, potentially reducing implant-associated infections .

Cytotoxicity and Anticancer Activity

Case Studies:

- Cytotoxic Effects on Cancer Cells: Research assessing the cytotoxic effects of metallocene dichlorides—including titanium dichlorooxo—revealed that while vanadocene compounds showed significant cytotoxicity against human testicular cancer cell lines (Tera-2 and Ntera-2), titanium-based compounds did not exhibit similar effects even at high concentrations (up to 250 μM). This indicates that titanium dichlorooxo may have limited direct cytotoxic effects on certain cancer cells .

- Mechanistic Insights: The lack of cytotoxicity observed with titanium dichlorooxo could be attributed to its structural properties and the absence of specific ligand interactions that enhance biological activity in other metallocenes. Further investigations are needed to explore how modifications in ligands could potentially improve its anticancer properties.

Data Tables

| Compound | Antimicrobial Activity | Cytotoxicity (IC50 μM) | Mechanism of Action |

|---|---|---|---|

| Titanium(IV) bis(deferasirox) | Significant against MRSA | Minimal toxicity | Iron chelation |

| Titanium dichlorooxo | Limited | >250 | N/A |

| Nanostructured Titanium Surface | 2-log reduction | N/A | Surface topography-induced antibacterial |

化学反应分析

Reactivity with Organic Ligands

TiOCl₂ acts as a Lewis acid, coordinating with oxygen- and nitrogen-donor ligands. Key findings include:

-

Ester Complexation : TiCl₄ reacts with diethyl malonate to form tetrachloro(diethyl malonate)-titanium(IV), suggesting TiOCl₂ could similarly bind esters via oxygen donors .

-

Alcoholysis : Reacts with alcohols to form alkoxy derivatives (e.g., TiOCl₂ + 2ROH → TiO(OR)₂ + 2HCl) .

Redox Behavior

Titanium(IV) oxychloride participates in redox reactions, though direct evidence is sparse. Analogous TiCl₄ systems show:

-

Radical Generation : TiCl₃ (Ti³⁺) reduces hydroperoxides to alkoxy radicals, hinting TiOCl₂ might mediate similar redox processes in the presence of reducing agents .

-

Electrophilic Substitution : Acts as an electrophile in C─O and C─N bond activations, as seen in TiCl₄-catalyzed hydroaminations .

Hydrolysis and Condensation

TiOCl₂ is prone to hydrolysis, forming titanium dioxide (TiO₂):

This reaction is critical in industrial TiO₂ pigment production .

Halogen Exchange Reactions

Reacts with halogens or halogenating agents to form mixed halide-oxo complexes:

Such reactivity parallels TiCl₄’s halogenation behavior .

Coordination Chemistry

Forms complexes with diverse ligands, as demonstrated by titanium(IV) analogues:

| Ligand Type | Example Reaction | Product |

|---|---|---|

| Carboxylate | TiOCl₂ + 2CH₃COO⁻ → TiO(OOCCH₃)₂ + 2Cl⁻ | Acetate-bridged complex |

| Amine | TiOCl₂ + 2NH₃ → TiO(NH₂)₂ + 2HCl | Amido complex (unstable in water) |

Industrial Relevance

属性

IUPAC Name |

oxotitanium;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.O.Ti/h2*1H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYLSAGYQXAKIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ti].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2OTi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065635 | |

| Record name | Titanium, dichlorooxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Titanium, dichlorooxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13780-39-7 | |

| Record name | Titanium, dichlorooxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013780397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium, dichlorooxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium, dichlorooxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloride titanium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。